molecular formula C16H23BrN2O4S B8203068 tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate

tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate

Cat. No.: B8203068
M. Wt: 419.3 g/mol
InChI Key: NKVMZDKQRYIZGL-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester and a sulfonyl group attached to a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl ester group. The sulfonyl group is then attached to the bromophenyl moiety, which is subsequently linked to the piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its piperazine ring is a common motif in many drugs, and the presence of the sulfonyl group can enhance the compound’s biological activity. Researchers are exploring its use in the development of new therapeutic agents for various diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, while the sulfonyl group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the compound’s desired effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl 4-{[(2-bromophenyl)methane]sulfonyl}piperazine-1-carboxylate apart is the combination of the bromophenyl and sulfonyl groups attached to the piperazine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-[(2-bromophenyl)methylsulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMZDKQRYIZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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